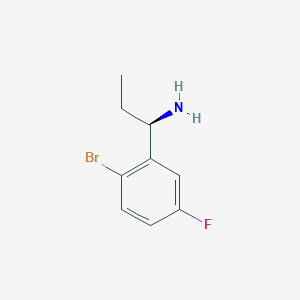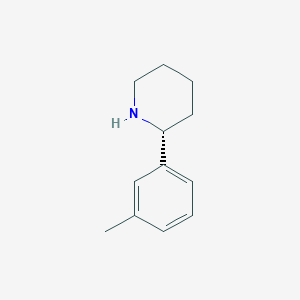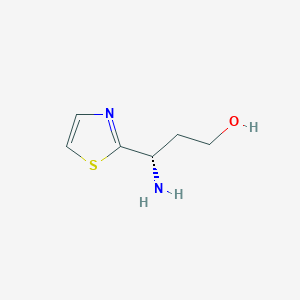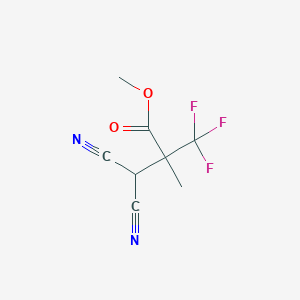![molecular formula C17H17NO6 B13045669 (3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13045669.png)
(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a valuable target for synthetic and medicinal chemists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions . Another method includes the use of indium (III) chloride and microwave activation to achieve rapid synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. The use of microwave irradiation and Lewis acid catalysis can enhance reaction rates and yields, making the process more efficient for large-scale production .
化学反应分析
Types of Reactions
(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
科学研究应用
Chemistry
In chemistry, (3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
Biologically, this compound and its derivatives have shown potential in various applications, including antimicrobial, antiviral, and anticancer activities. The quinoline scaffold is known for its ability to interact with biological targets, making it a valuable tool in drug discovery .
Medicine
In medicine, quinoline derivatives are used in the development of therapeutic agents. This compound’s unique structure and functional groups make it a candidate for further investigation in the treatment of various diseases .
Industry
Industrially, the compound can be used in the production of dyes, pigments, and other materials that require complex organic molecules. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of (3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives such as quinoline-4-carboxylic acid, 4-hydroxyquinoline, and various substituted quinolines .
Uniqueness
What sets (3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid apart is its unique combination of functional groups and stereochemistry. This distinct structure allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound for research and industrial applications .
属性
分子式 |
C17H17NO6 |
|---|---|
分子量 |
331.32 g/mol |
IUPAC 名称 |
(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H17NO6/c1-23-16(21)10-6-7-11(17(22)24-2)13-12(10)8-4-3-5-9(8)14(18-13)15(19)20/h3-4,6-9,14,18H,5H2,1-2H3,(H,19,20)/t8-,9+,14-/m0/s1 |
InChI 键 |
GOJPJRTVUUKVBZ-QIBSRJKCSA-N |
手性 SMILES |
COC(=O)C1=C2[C@H]3C=CC[C@H]3[C@H](NC2=C(C=C1)C(=O)OC)C(=O)O |
规范 SMILES |
COC(=O)C1=C2C3C=CCC3C(NC2=C(C=C1)C(=O)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


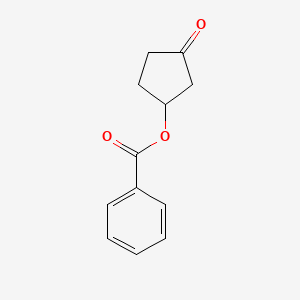
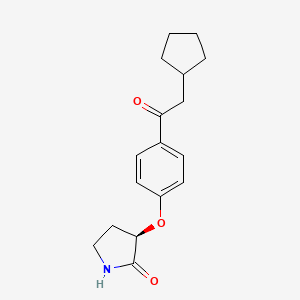
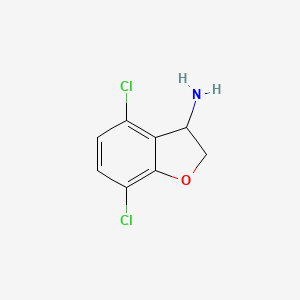

![6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid](/img/structure/B13045615.png)
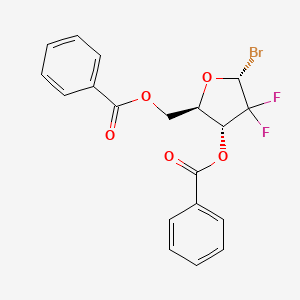
![2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13045625.png)
![Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B13045628.png)

